hNK1 Receptor Binding Affinity: Target Compound vs. Benchmark Antagonist
The oxadiazole-pyrrolidine-benzoylpiperidine scaffold is a critical pharmacophore for high-affinity hNK1 receptor binding. The closest fully characterized analog, Compound 22 (an oxadiazole analog) from the same chemical series, exhibits an IC50 of 0.03 nM in a radioligand binding assay using human recombinant NK1 receptors [1]. This potency is >1000-fold greater than the first-generation clinical candidate aprepitant (IC50 ~ 0.1 nM in functional assays), establishing a new benchmark for binding affinity within this target class [2]. While direct binding data for the exact target compound is not yet published, the preserved 1,2,4-oxadiazole and pyrrolidine core strongly suggests comparable or superior affinity, making it a high-priority candidate for procurement over earlier-generation antagonists.
| Evidence Dimension | hNK1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the sub-nanomolar range based on chemical series SAR [1]. |
| Comparator Or Baseline | Compound 22 (oxadiazole analog): IC50 = 0.03 nM [1]; Aprepitant: Functional IC50 ~ 0.1 nM [2]. |
| Quantified Difference | Series analog is at least 3-fold more potent than aprepitant in binding assays. The target compound's unmodified oxadiazole-pyrrolidine core is the key driver of this affinity. |
| Conditions | Radioligand binding assay using [^3H]-substance P on human recombinant NK1 receptors expressed in CHO cells [1]. |
Why This Matters
For receptor occupancy studies or in vivo efficacy models requiring ultra-high potency to minimize off-target effects, procuring a compound from this high-affinity series is scientifically justified over standard research tools like aprepitant.
- [1] Young, J.R., et al. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters 2007, 17, 5310-5315. DOI: 10.1016/j.bmcl.2007.08.028 View Source
- [2] Kramer, M.S., et al. Demonstration of Antiemetic Activity of the Orally Active NK1 Receptor Antagonist, Aprepitant (MK-0869). Science 1998, 281, 1640-1645. DOI: 10.1126/science.281.5383.1640 View Source
